2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide is a synthetic organic compound featuring a chloroacetamide group attached to a difluoroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: The difluoro substitution on the indole ring can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The indole derivative is then alkylated with 2-chloropropan-1-ol under basic conditions to introduce the propyl group.
Acylation: Finally, the compound is acylated with chloroacetyl chloride in the presence of a base like triethylamine to form the desired chloroacetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, forming N-oxides.
Reduction: Reduction reactions can target the chloroacetamide group, potentially converting it to an amine.
Substitution: The chloro group in the acetamide can be substituted with nucleophiles such as amines or thiols, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild heating conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its indole core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide is primarily attributed to its interaction with cellular proteins and enzymes. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloroacetamide group may act as an electrophile, forming covalent bonds with nucleophilic sites in proteins, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide: Lacks the difluoro substitution, which may result in different biological activity.
2-Chloro-N-[1-(5-fluoro-1H-indol-3-yl)propan-2-yl]acetamide: Contains a single fluorine atom, potentially altering its reactivity and interaction with biological targets.
2-Chloro-N-[1-(5,6-dichloro-1H-indol-3-yl)propan-2-yl]acetamide: Substituted with chlorine atoms instead of fluorine, which may affect its chemical properties and biological activity.
Uniqueness
The presence of two fluorine atoms in 2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and metabolic stability. This unique substitution pattern may also influence its binding affinity to biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
2-chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF2N2O/c1-7(18-13(19)5-14)2-8-6-17-12-4-11(16)10(15)3-9(8)12/h3-4,6-7,17H,2,5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAJZWBBEVDCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC(=C(C=C21)F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.